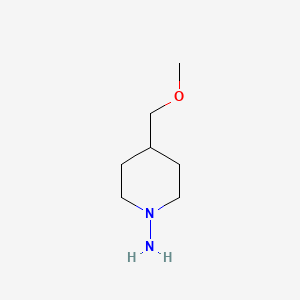

4-(Methoxymethyl)piperidin-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

861021-41-2 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-(methoxymethyl)piperidin-1-amine |

InChI |

InChI=1S/C7H16N2O/c1-10-6-7-2-4-9(8)5-3-7/h7H,2-6,8H2,1H3 |

InChI Key |

BOOHKOHXUGUCGE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCN(CC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxymethyl Piperidin 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Piperidin-1-amine Core

A retrosynthetic analysis of 4-(Methoxymethyl)piperidin-1-amine reveals several key disconnections that form the basis for designing synthetic routes. The primary disconnection is at the N-N bond, suggesting that the final step could be the N-amination of a pre-formed 4-(methoxymethyl)piperidine (B1309381) precursor. This approach simplifies the synthesis to two main challenges: the construction of the substituted piperidine (B6355638) ring and the introduction of the amino group at the nitrogen atom.

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound generally fall into two categories: multi-step linear syntheses and convergent strategies.

Linear synthetic routes involve the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear synthesis of this compound could commence from a commercially available piperidine derivative.

One potential pathway starts with 1-benzyl-4-piperidone. The synthesis of a related compound, 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine, has been reported and can be adapted prepchem.com. The key steps would involve:

Introduction of the methoxymethyl group: This can be achieved through a Wittig reaction on 1-benzyl-4-piperidone with (methoxymethyl)triphenylphosphonium chloride to form 1-benzyl-4-(methoxymethylene)piperidine chemicalbook.com.

Reduction of the exocyclic double bond: The resulting alkene can be reduced to the corresponding saturated piperidine, for instance, through catalytic hydrogenation.

N-Debenzylation: Removal of the N-benzyl protecting group, typically via hydrogenolysis, would yield 4-(methoxymethyl)piperidine.

N-Amination: The final step involves the introduction of the amino group onto the piperidine nitrogen. A common method for this transformation is nitrosation followed by reduction. The secondary amine is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the N-nitroso derivative. Subsequent reduction of the N-nitrosamine, for example with lithium aluminum hydride (LiAlH4) or zinc in acetic acid, furnishes the desired N-amino piperidine.

A similar multi-step approach is described for the synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine, which involves the hydrogenation of an oxime to an amino group, showcasing another classical transformation that can be employed in piperidine synthesis prepchem.com.

Table 1: Exemplary Linear Synthetic Route and Conditions

| Step | Reaction | Reagents and Conditions |

| 1 | Wittig Reaction | 1-Benzyl-4-piperidone, (Methoxymethyl)triphenylphosphonium chloride, Base (e.g., n-BuLi) |

| 2 | Reduction | H₂, Pd/C or PtO₂ |

| 3 | N-Debenzylation | H₂, Pd(OH)₂/C |

| 4 | N-Nitrosation | NaNO₂, HCl |

| 5 | Reduction of N-nitrosamine | LiAlH₄ or Zn/CH₃COOH |

For this compound, a convergent strategy could involve the synthesis of the 4-(methoxymethyl)piperidine core and a suitable aminating agent. The key fragments would be:

Fragment A: 4-(Methoxymethyl)piperidine

Fragment B: An N-aminating reagent

The synthesis of Fragment A can be accomplished through various methods, including those described in the linear approach. An alternative route to substituted piperidines involves the cyclization of acyclic precursors. For instance, a double Michael addition to a dienone can provide a 4-piperidone, which can then be further functionalized dtic.mil.

Once 4-(methoxymethyl)piperidine is obtained, it can be coupled with an aminating agent. While direct amination can be challenging, reagents like O-(diphenylphosphinyl)hydroxylamine or related compounds can be used for the electrophilic amination of secondary amines.

A patent describes the synthesis of 4-methoxymethyl-4-(N-substituted) aniline (B41778) piperidine compounds, which are structurally related and highlight the modularity of convergent approaches in assembling complex piperidine derivatives google.com.

Modern and Advanced Synthetic Techniques for Improved Synthesis

Recent advances in synthetic methodology offer more efficient and sustainable routes to complex molecules like this compound.

Catalytic methods provide powerful tools for the synthesis and functionalization of piperidines. Transition metal catalysis, in particular, has been widely explored.

Palladium-catalyzed reactions: Palladium catalysts are effective for various transformations, including C-N bond formation. While often used for aryl amination (Buchwald-Hartwig amination), related catalytic systems can be envisioned for the N-amination of piperidines.

Iron-catalyzed C-H amination: Recent developments have shown that inexpensive and abundant iron salts can catalyze the site-selective intermolecular C(sp³)–H amination of N-heterocycles chemistryviews.org. This method could potentially be adapted for the direct amination of a suitable precursor, although it typically targets C-H bonds adjacent to the nitrogen atom.

Iodine-catalyzed C-H amination: Homogeneous iodine catalysis, initiated by visible light, has been used for the intramolecular C-H amination to form piperidines acs.org. While this is an intramolecular process, the underlying principles of activating C-H bonds for amination are relevant.

Copper-catalyzed intramolecular C-H amination: Copper complexes have been used as precatalysts for the synthesis of piperidines via intramolecular C-H amination of N-fluoride amides acs.org.

Organocatalysis also presents opportunities for the stereoselective synthesis of piperidine derivatives, which would be crucial if chiral versions of the target molecule were desired.

Table 2: Overview of Potential Catalytic Methods

| Catalytic System | Reaction Type | Potential Application |

| Palladium Complexes | Cross-coupling | N-Amination of 4-(methoxymethyl)piperidine |

| Iron Salts | C-H Amination | Direct amination of a precursor (potential regioselectivity challenges) |

| Iodine/Visible Light | Radical C-H Amination | Intramolecular cyclization to form the piperidine ring |

| Copper Complexes | C-H Amination | Intramolecular cyclization to form the piperidine ring |

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of heterocyclic compounds, including piperidines, is an area where flow chemistry has seen significant application.

The N-amination of piperidines, particularly the nitrosation step, can be hazardous in batch processing due to the formation of unstable intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of such reactive species, minimizing risks. A continuous flow setup could be designed for the nitrosation of 4-(methoxymethyl)piperidine, followed by an in-line reduction to yield the final product.

Furthermore, multi-step syntheses can be telescoped in a continuous flow system, eliminating the need for isolation and purification of intermediates. This can significantly reduce reaction times and waste generation. The synthesis of various heterocycles using sequential flow processes has been demonstrated and could be adapted for the production of this compound uc.pt. The application of flow chemistry in the synthesis of pharmaceutical products, including nitrogen heterocycles, is a rapidly growing field with the potential to streamline the production of complex molecules acs.orgspringerprofessional.de.

Application of Green Chemistry Principles in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. For the synthesis of this compound, several strategies can be employed to reduce the environmental impact, enhance safety, and improve resource efficiency.

A plausible synthetic pathway begins with the O-methylation of 4-piperidinemethanol to form the key intermediate, 4-(methoxymethyl)piperidine, followed by N-amination. Green chemistry principles can be applied to each of these stages.

O-Methylation Step:

Traditionally, O-methylation is performed using hazardous reagents such as dimethyl sulfate and methyl iodide, which are highly toxic and generate stoichiometric amounts of salt waste. A greener alternative is the use of dimethyl carbonate (DMC). researchgate.netmdpi.com DMC is a non-toxic, biodegradable reagent that serves as both a methylating agent and a solvent, thereby reducing the need for additional organic solvents. researchgate.netmdpi.com The reaction typically proceeds in the presence of a base, and green options such as potassium carbonate can be utilized. nih.govfrontiersin.org

Further greening of this step can be achieved by:

Catalysis: Employing solid acid or aluminophosphate catalysts can facilitate the reaction, often under solvent-free conditions, which simplifies purification and reduces waste. mdpi.comgoogle.com

Alternative Solvents: When a co-solvent is necessary, greener options like ethanol can be considered. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

N-Amination Step:

The introduction of the amine group at the piperidine nitrogen can also be approached from a green chemistry perspective. Biocatalysis offers a highly selective and environmentally benign route. The use of enzymes, such as transaminases, can facilitate the asymmetric synthesis of chiral amines under mild aqueous conditions, minimizing the use of hazardous reagents and solvents. acs.org While direct N-amination of a secondary amine like 4-(methoxymethyl)piperidine is complex, related enzymatic approaches for creating substituted piperidines are being developed, highlighting a potential future direction. nih.gov

More conventional, yet greener, approaches could involve reductive amination pathways that utilize safer reducing agents and catalysts, moving away from heavy metal-based reagents.

The following table summarizes the application of green chemistry principles to the proposed synthesis.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) |

| O-Methylation | Dimethyl sulfate or methyl iodide in a volatile organic solvent (VOC). | Dimethyl carbonate (DMC) as reagent and solvent with a K2CO3 base. researchgate.netmdpi.comnih.gov | Use of renewable feedstocks, safer chemicals, and solvent reduction. |

| N-Amination | Use of harsh reagents like chloramine or hydroxylamine-O-sulfonic acid. | Biocatalytic approach using transaminases or other enzymes. acs.org | Use of catalysis, design for energy efficiency (mild conditions), use of renewable (enzymatic) catalysts. |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the synthesis to be viable on an industrial scale, optimization of reaction conditions to maximize yield, throughput, and purity is critical. This involves a systematic study of various reaction parameters.

Optimization of O-Methylation:

The O-methylation of an alcohol like 4-piperidinemethanol using a green reagent such as dimethyl carbonate (DMC) can be optimized by tuning several factors. Studies on similar alcohol methylations provide a framework for this optimization. nih.govfrontiersin.org

Key parameters for optimization include:

Temperature: The reaction rate is highly dependent on temperature. For instance, in subcritical methanol (B129727), increasing the temperature from 180°C to 220°C can significantly increase the yield of O-methylated products. nih.govfrontiersin.org

Base: The choice and concentration of the base are crucial. While stronger bases might lead to faster reactions, milder bases like potassium carbonate (K2CO3) are often preferred for their safety and environmental profile. The molar ratio of the base to the substrate must be optimized to ensure complete conversion without promoting side reactions. nih.govfrontiersin.org

Reagent Concentration: The concentration of the methylating agent (DMC) and the substrate alcohol in the reaction mixture affects the reaction kinetics and final yield. An optimal concentration balances reaction rate with considerations for solubility and downstream processing. nih.govfrontiersin.org

Reaction Time: The reaction time needs to be sufficient to allow for high conversion but should be minimized to increase reactor throughput. Kinetic studies can determine the point at which the reaction plateaus. frontiersin.org

The following interactive data table illustrates the potential impact of reaction parameters on the yield of the O-methylation step, based on findings from related literature.

| Parameter | Condition | Expected Yield (%) |

|---|---|---|

| Temperature | 220°C | ~39% |

| Base | K2CO3 | |

| Time | 15h |

Optimization for Scalable Synthesis:

For large-scale production, moving from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and efficiency. A scale-up study would involve transitioning the optimized batch conditions to a flow reactor, adjusting parameters like flow rate and reactor dimensions to maintain optimal performance. frontiersin.org

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity of the final product is essential, particularly for pharmaceutical applications. The purification strategy must be robust, scalable, and cost-effective.

Purification of the Intermediate (4-(methoxymethyl)piperidine):

After the O-methylation step, the intermediate, 4-(methoxymethyl)piperidine, must be isolated from the reaction mixture. A typical workup procedure would involve:

Filtration: Removal of the solid base (e.g., K2CO3) by filtration.

Extraction: An aqueous workup to remove any remaining salts and water-soluble impurities. The product, being an amine, can be extracted into an organic solvent.

Distillation: As a relatively simple molecule, fractional distillation under reduced pressure is a highly effective and scalable method for obtaining the intermediate in high purity.

Purification of the Final Product (this compound):

The final N-amination step will result in a crude product mixture containing the desired compound, unreacted starting material, and potential side products. A multi-step purification process is generally required:

Chromatography: For laboratory-scale synthesis, silica gel column chromatography is a common method for separating compounds with different polarities. prepchem.com An eluent system, often a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, sometimes with the addition of a small amount of a basic modifier like triethylamine to prevent peak tailing, would be developed. prepchem.com

Crystallization as a Salt: For large-scale purification, crystallization is often the preferred method. The basic nature of the amine groups allows for the formation of salts (e.g., hydrochloride or hydrobromide) upon treatment with an appropriate acid. These salts often have well-defined crystalline structures and are less soluble in organic solvents than the free base, facilitating their isolation and purification by recrystallization. This method is highly effective at removing small amounts of impurities.

Acid-Base Extraction: A liquid-liquid extraction procedure exploiting the basicity of the product can be an effective initial purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, drawing it into the aqueous phase. The aqueous phase can then be basified, and the purified free base can be re-extracted into an organic solvent.

The following table outlines the primary purification methodologies.

| Purification Method | Scale | Principle | Purity Achieved |

| Fractional Distillation | Lab to Industrial | Separation based on differences in boiling points. | Good to Excellent |

| Column Chromatography | Lab to Pilot | Separation based on differential adsorption to a stationary phase. prepchem.com | Excellent |

| Crystallization (as salt) | Lab to Industrial | Separation based on differences in solubility, leading to the formation of a pure crystalline solid. | Excellent |

| Acid-Base Extraction | Lab to Industrial | Separation based on the differential solubility of the amine and its protonated salt form between aqueous and organic phases. | Fair to Good (as an initial step) |

Chemical Reactivity and Transformation Mechanisms of 4 Methoxymethyl Piperidin 1 Amine

Reactivity of the N-Amino Piperidine (B6355638) Moiety

The N-amino piperidine moiety is the most reactive site in the molecule, with the exocyclic amino group and the endocyclic piperidine nitrogen exhibiting distinct chemical behaviors.

Nucleophilic Reactivity of the Exocyclic Amine

The exocyclic primary amine (-NH2) group is expected to be a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity stems from the lone pair of electrons on the nitrogen atom.

Acylation and Sulfonylation: The exocyclic amine is predicted to react readily with acylating and sulfonylating agents. For instance, treatment with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be useful in multi-step synthetic sequences.

Alkylation and Arylation: The nucleophilic character of the exocyclic amine also allows for alkylation and arylation reactions. Reaction with alkyl halides or substrates suitable for nucleophilic aromatic substitution would lead to the formation of secondary or tertiary amines at the exocyclic position.

Table 1: Predicted Nucleophilic Reactions of the Exocyclic Amine

| Reactant Type | Product Type |

| Acyl Halide (R-COCl) | N-Acyl-4-(methoxymethyl)piperidin-1-amine |

| Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl-4-(methoxymethyl)piperidin-1-amine |

| Alkyl Halide (R-X) | N-Alkyl-4-(methoxymethyl)piperidin-1-amine |

Electrophilic Transformations at the Piperidine Nitrogen

The endocyclic piperidine nitrogen, being a tertiary amine, can also participate in electrophilic transformations, most notably quaternization reactions. Reaction with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt, where the piperidine nitrogen bears a positive charge. This transformation significantly alters the molecule's solubility and can be a key step in certain synthetic pathways or for introducing a cationic center.

Condensation Reactions with Carbonyl Compounds and Derivatives

The primary exocyclic amine of 4-(methoxymethyl)piperidin-1-amine is expected to undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.govmdpi.com This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. The resulting hydrazones can be valuable intermediates for further transformations, such as reduction to form substituted hydrazines or participation in cyclization reactions. The reaction is typically catalyzed by acid and can be driven to completion by the removal of water. mdpi.com

Transformations Involving the Methoxymethyl Group

The methoxymethyl group (-CH2OCH3) at the 4-position of the piperidine ring is an ether linkage and is generally more stable than the reactive N-amino group. However, it can be cleaved under specific, often harsh, reaction conditions.

Ether Cleavage: The cleavage of methoxymethyl (MOM) ethers, a similar functional group, typically requires strong acids or Lewis acids. researchgate.net Reagents like trimethylsilyl (B98337) iodide (TMSI) are also known to be effective for the cleavage of methyl ethers. nih.gov Such a transformation would convert the methoxymethyl group into a hydroxymethyl group, providing a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. The selectivity of this cleavage in the presence of the reactive N-amino group would be a critical consideration in any synthetic plan.

Regioselective and Stereoselective Reactions Incorporating this compound

The stereochemistry of the 4-substituted piperidine ring can influence the outcome of reactions. While this compound itself is achiral, its incorporation into larger molecules or its reactions with chiral reagents can lead to the formation of stereoisomers.

Control of Stereochemistry: In reactions involving the formation of new stereocenters, the existing piperidine ring can direct the approach of reagents, leading to diastereoselectivity. For instance, in the synthesis of complex piperidine derivatives, the substituent at the 4-position can influence the stereochemical outcome of reactions at other positions on the ring. acs.org The development of stereoselective syntheses of substituted piperidines is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemistry. rsc.orgwikipedia.org

Rearrangement Reactions and Fragmentations

The N-amino piperidine scaffold can potentially undergo rearrangement and fragmentation reactions under specific conditions.

N-N Bond Cleavage: A notable reaction of N-amino heterocycles is the cleavage of the N-N bond. This can be achieved through various methods, including reductive or oxidative conditions. For instance, a base-promoted N-N bond cleavage of N-aminoheterocycles has been reported, which proceeds via a Michael-type addition/elimination sequence. This would transform the N-amino piperidine back into a secondary piperidine, removing the exocyclic amine functionality.

Fragmentation: In mass spectrometry analysis, piperidine derivatives often exhibit characteristic fragmentation patterns. For 4-(methoxymethyl)piperidine (B1309381) derivatives, fragmentation could be initiated by cleavage of the methoxymethyl group or by ring-opening of the piperidine nucleus. Understanding these fragmentation pathways is crucial for the structural elucidation of new compounds derived from this compound.

Mechanistic Investigations of Key Chemical Transformations

The key chemical transformations of this compound revolve around the reactivity of the exocyclic nitrogen-nitrogen bond. Mechanistic investigations into related compounds have elucidated several key pathways, including condensation reactions to form hydrazones and cleavage of the N-N bond.

Hydrazone Formation via Condensation

A fundamental reaction of primary amines and hydrazines is their condensation with carbonyl compounds. This compound readily undergoes this reaction with aldehydes and ketones to form the corresponding hydrazones. figshare.comnih.govresearchgate.net

Table 1: Mechanistic Overview of Hydrazone Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Attack | The lone pair of the terminal nitrogen atom of this compound attacks the carbonyl carbon. | Carbinolamine Intermediate |

| 2. Dehydration | The carbinolamine intermediate is protonated and subsequently loses a molecule of water. | Hydrazone Product |

N-N Bond Cleavage Mechanisms

A significant transformation for N-aminoheterocycles is the cleavage of the exocyclic N-N bond, which converts the substituted hydrazine (B178648) back into a secondary amine (the NH-free heterocycle). Research on related N-amino compounds has revealed specific mechanisms for this process.

One robust method involves a base-promoted sequence using 1,2-diaza-1,3-dienes (DDs) as assisting agents. rsc.org This transformation is proposed to occur through a Michael-type addition followed by an E1cb (Elimination, Unimolecular, conjugate Base) elimination sequence.

The proposed mechanism is initiated by the nucleophilic attack of the N-aminopiperidine derivative onto the electron-deficient 1,2-diaza-1,3-diene, forming a Michael adduct. In the presence of a base, the proton on the ring nitrogen is abstracted, forming a conjugate base (anionic intermediate). This intermediate then undergoes the rate-determining step: the elimination of the exocyclic amino group via N-N bond scission. This step is facilitated by the electron-withdrawing nature of the adjacent groups, leading to the formation of the corresponding NH-free piperidine ring and a nitrogen-containing byproduct. This method is noted for its mild conditions and high efficiency. rsc.org

Alternative pathways for N-N bond cleavage in hydrazines can be promoted by reagents like diboron (B99234) compounds, which have been shown to effectively cleave the N-N bond in various substrates, including hydrazines, through a non-radical, concerted mechanism. nih.gov In some cases, catalytic guanylation reactions have also been shown to induce N-N bond cleavage through thermal rearrangement driven by an intramolecular proton shift. nih.gov

Table 2: Key Mechanistic Pathways for N-N Bond Cleavage

| Mechanism | Reagents/Conditions | Key Steps | Resulting Product |

|---|---|---|---|

| Michael Addition/E1cb | 1,2-Diaza-1,3-dienes, Base | 1. Michael addition of N-aminoheterocycle to diaza-diene.2. Base-promoted E1cb elimination. rsc.org | 4-(Methoxymethyl)piperidine |

| Diboron-Promoted | Diboron reagents (e.g., B2nep2), Lewis Base | Concerted B-B and N-N bond cleavage. nih.gov | 4-(Methoxymethyl)piperidine |

| Catalytic Guanylation | Carbodiimides, Alkyllithium catalyst | Formation of amido lithium intermediates followed by thermal rearrangement. nih.gov | 4-(Methoxymethyl)piperidine |

Oxidative Transformations

The N-amino moiety is susceptible to oxidation. Kinetic studies on the synthesis of N-aminopiperidine have identified that oxidizing agents can lead to degradation of the product. researchgate.net The oxidation of hydrazine derivatives can proceed through diazene (B1210634) (diimide) intermediates, which can be unstable and undergo further reactions, including the loss of dinitrogen gas. The specific products of such an oxidation would depend on the oxidant used and the reaction conditions.

Synthetic Utility of 4 Methoxymethyl Piperidin 1 Amine As a Building Block

Application in the Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the primary amino group in 4-(methoxymethyl)piperidin-1-amine makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. This functionality allows for the facile construction of fused or spirocyclic ring systems through condensation and cyclization reactions.

While specific examples detailing the use of this compound in the construction of a wide range of heterocycles are not extensively documented in publicly available literature, its structural features suggest its utility in reactions analogous to other 1-aminopiperidine (B145804) derivatives. For instance, condensation of the primary amine with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings, such as pyrazoles, pyridazines, and triazines, fused to the piperidine (B6355638) core.

A notable application lies in the synthesis of complex piperidine derivatives that can be further cyclized. For example, derivatives of this compound are key intermediates in the synthesis of certain opioid receptor agonists. The synthesis of N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, a potent analgesic, utilizes a 4-(methoxymethyl)piperidine (B1309381) core that is further functionalized. bldpharm.com

Role in Complex Molecule Synthesis and Natural Product Analogues

The structural attributes of this compound make it a valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The piperidine ring provides a robust scaffold that can be appropriately substituted to interact with biological targets, while the methoxymethyl group can influence solubility and metabolic stability.

A significant application of derivatives of this scaffold is in the development of potent analgesics. A Chinese patent describes the synthesis of 4-methoxymethyl-4-(N-substituted) anilino piperidine compounds which exhibit analgesic and sedative effects. prepchem.com The synthesis involves the condensation of a compound with a remifentanil mother nucleus structure with other intermediates, highlighting the role of the 4-(methoxymethyl)piperidine core in constructing these complex pharmaceutical agents. prepchem.com The general structure of these compounds is shown below:

Furthermore, an optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type central analgesics, has been developed. This intermediate can be further elaborated to introduce a methoxymethyl group at the 4-position, showcasing the importance of this specific substitution pattern in the design of novel opioid receptor modulators. researchgate.net

Utilization in Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The primary amine functionality of this compound makes it a suitable component for various MCRs.

While specific examples of MCRs involving this compound are not prevalent in the literature, its potential participation in well-established MCRs can be envisaged. For instance, it could serve as the amine component in the Ugi or Passerini reactions, leading to the formation of highly functionalized peptide-like structures incorporating the piperidine scaffold. Such reactions would provide rapid access to libraries of diverse compounds for biological screening.

As a Precursor for Advanced Synthetic Intermediates and Chiral Auxiliaries

The strategic placement of functional groups in this compound allows for its conversion into more advanced synthetic intermediates. The primary amine can be readily transformed into a wide range of other functional groups, such as amides, sulfonamides, and imines, which can then undergo further synthetic manipulations.

The synthesis of 4-(methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine has been reported, starting from 4-anilino-1-benzyl-4-piperidinemethanol. prepchem.com This transformation demonstrates how the core structure can be elaborated to create more complex intermediates. The reaction involves the methylation of the hydroxyl group of the starting material, showcasing a method to introduce the methoxymethyl moiety.

While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, the piperidine ring is a common scaffold for the development of such auxiliaries. The introduction of chirality, for example, through resolution of a racemic mixture or by asymmetric synthesis of the piperidine core, could lead to the development of novel chiral auxiliaries derived from this compound.

Derivatization Strategies for Expanding Molecular Diversity

The functional handles present in this compound provide ample opportunities for derivatization to expand molecular diversity for various applications, particularly in drug discovery.

The primary amine at the 1-position is a key site for derivatization. It can readily undergo N-alkylation, N-arylation, acylation, and sulfonylation to introduce a wide variety of substituents. A Chinese patent details the preparation of a series of 4-methoxymethyl-4-(N-substituted) anilino piperidine compounds, where the piperidine nitrogen is part of a more complex substituent. prepchem.com These derivatives were synthesized with the aim of producing water-soluble compounds with analgesic and sedative properties. prepchem.com

The synthesis of these derivatives typically involves the reaction of the piperidine nitrogen with an appropriate electrophile. The table below summarizes some of the derivatization strategies that can be applied to the this compound scaffold based on known piperidine chemistry.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary or Tertiary Amines | Modulation of physicochemical properties, Introduction of pharmacophores |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperidines | Synthesis of CNS-active compounds, Ligands for metal catalysis |

| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Amides | Bioisosteric replacement, Synthesis of enzyme inhibitors |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides | Introduction of hydrogen bond donors/acceptors, Synthesis of protease inhibitors |

| Condensation | Aldehydes, Ketones | Imines, Enamines | Precursors for further cyclization reactions, Dynamic covalent chemistry |

These derivatization strategies allow for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Methoxymethyl Piperidin 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(Methoxymethyl)piperidin-1-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's constitution. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the protons on the piperidine (B6355638) ring, such as H-2 with H-3 and H-5 with H-6, as well as the coupling between the methoxymethyl protons (H-7 and H-8).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. uvic.ca It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the methoxy (B1213986) group (H-8) would show a correlation to the methoxy carbon (C-8).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govyoutube.com This is crucial for connecting different parts of the molecule. For example, HMBC would show a correlation from the methoxymethyl protons (H-7) to the piperidine carbon at position 4 (C-4), confirming the attachment of the side chain.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique reveals through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry and conformation. youtube.com In this compound, NOESY could be used to determine the relative orientation of the substituents on the piperidine ring, for example, whether the methoxymethyl group is in an axial or equatorial position in the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Note that actual experimental values may vary based on solvent and other conditions. nih.govnih.govrsc.org

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2, 6 (axial) | ~2.5 - 2.7 | ~50 - 52 |

| 2, 6 (equatorial) | ~2.9 - 3.1 | ~50 - 52 |

| 3, 5 (axial) | ~1.2 - 1.4 | ~28 - 30 |

| 3, 5 (equatorial) | ~1.7 - 1.9 | ~28 - 30 |

| 4 | ~1.5 - 1.7 | ~35 - 37 |

| 7 (CH₂) | ~3.3 - 3.5 | ~75 - 77 |

| 8 (CH₃) | ~3.2 - 3.4 | ~58 - 60 |

| NH₂ | Variable | - |

Solid-State NMR Applications for Polymorphs and Conformation

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can characterize the molecule in its solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times that arise from the different packing arrangements and intermolecular interactions in the solid state. For flexible molecules like piperidine derivatives, ssNMR can also provide detailed insights into the specific conformations adopted in the crystalline state, which may differ from the solution-state conformation. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. For this compound (C₇H₁₆N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely measured.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of the methoxymethyl side chain or the opening of the piperidine ring.

Loss of the methoxy group: Cleavage of the C-O bond could result in the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule.

Ring cleavage: The piperidine ring can undergo various fragmentation pathways, leading to characteristic smaller fragment ions.

Table 2: Predicted HRMS Fragmentation Data for this compound This table outlines the expected major fragments from the MS/MS analysis of protonated this compound.

| m/z (of fragment) | Possible Formula | Likely Origin |

| 145.1335 | [C₇H₁₇N₂O]⁺ | [M+H]⁺ |

| 114.1281 | [C₆H₁₄N₂]⁺ | Loss of CH₂O |

| 99.1022 | [C₅H₁₁N₂]⁺ | Cleavage of the methoxymethyl group |

| 84.0811 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 45.0444 | [CH₅O]⁺ | Methoxymethyl fragment |

Ion Mobility Mass Spectrometry for Conformer Analysis

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. researchgate.netwesleyan.eduyoutube.com This allows for the separation of different conformers of a molecule that may have the same mass-to-charge ratio. For a flexible molecule like this compound, the piperidine ring can exist in different chair and boat conformations, and the orientation of the methoxymethyl and amine substituents can vary. ias.ac.in IM-MS could potentially separate these different conformers, providing valuable information about the conformational landscape of the molecule in the gas phase. nih.govacs.org This technique offers a unique way to study the structural dynamics of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. researchgate.netjyu.fimdpi.com

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxymethyl and amine substituents (axial vs. equatorial). rsc.org

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine and ether functionalities.

This technique would provide the definitive solid-state structure, which serves as a crucial reference point for interpreting data from other analytical methods like NMR and for computational modeling studies.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the presence of specific functional groups and the nature of intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

The vibrational spectrum of this compound is characterized by a series of distinct absorption and scattering bands corresponding to the vibrational modes of its constituent bonds. The piperidine ring, the methoxymethyl substituent, and the primary amine group each exhibit characteristic frequencies.

Key Vibrational Modes and Functional Group Analysis:

The analysis of the IR and Raman spectra allows for the unambiguous identification of the key functional groups within the molecule. The primary amine (N-H) stretching vibrations are typically observed in the 3400-3200 cm⁻¹ region. In the infrared spectrum, primary amines usually show two bands corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibrations (scissoring) are expected to appear in the 1650-1580 cm⁻¹ region.

The C-H stretching vibrations of the piperidine ring and the methoxymethyl group are found in the 3000-2800 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the CH₂ groups of the piperidine ring and the CH₃ group of the methoxymethyl substituent can often be resolved. The C-O-C ether linkage is characterized by a strong absorption band in the IR spectrum, typically in the 1150-1085 cm⁻¹ region, arising from the C-O stretching mode.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on established group frequencies for similar piperidine derivatives. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H Asymmetric Stretch | Primary Amine | 3350 - 3450 | IR, Raman |

| N-H Symmetric Stretch | Primary Amine | 3250 - 3350 | IR, Raman |

| C-H Asymmetric Stretch | CH₂, CH₃ | 2920 - 2980 | IR, Raman |

| C-H Symmetric Stretch | CH₂, CH₃ | 2840 - 2880 | IR, Raman |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | IR |

| CH₂ Bend (Scissoring) | Piperidine Ring | 1440 - 1480 | IR, Raman |

| C-O-C Stretch | Ether | 1085 - 1150 | IR |

| C-N Stretch | Piperidine Ring | 1020 - 1220 | IR, Raman |

Intermolecular Interaction Analysis:

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. In the case of this compound, the primary amine group can act as both a hydrogen bond donor and acceptor. The presence of intermolecular N-H···N hydrogen bonds would lead to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum compared to the free amine. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network in the condensed phase.

Furthermore, the solvent environment can influence the vibrational frequencies. In protic solvents, hydrogen bonding between the amine and solvent molecules will also affect the N-H and C-O stretching frequencies. By comparing the spectra of the compound in different solvents of varying polarity and hydrogen bonding capability, the nature and extent of these intermolecular interactions can be probed.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to complement the experimental vibrational spectra. researchgate.netresearchgate.net Theoretical frequency calculations can aid in the precise assignment of the observed bands to specific vibrational modes and can provide insights into the conformational preferences and the strength of intermolecular interactions of this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the piperidine ring or at the methoxymethyl group, would give rise to enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable technique for the stereochemical analysis of such chiral derivatives.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule.

Application to Chiral Derivatives:

For a chiral derivative of this compound, the ECD spectrum would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. The primary chromophores in this case would be the n → σ* transitions associated with the nitrogen and oxygen atoms and any other chromophoric groups introduced to create the chiral center.

The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral centers. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the synthesized chiral derivative can be unambiguously determined. This approach has been successfully applied to determine the absolute configuration of various chiral piperidine derivatives. scilit.comnih.gov

Hypothetical ECD Data for a Chiral Derivative:

Consider a hypothetical chiral derivative, for example, (2R)-2-methyl-4-(methoxymethyl)piperidin-1-amine. The ECD spectrum of this compound would be expected to show Cotton effects in the vacuum ultraviolet region, where the amine and ether chromophores absorb. The following table illustrates the kind of data that could be obtained from an ECD analysis, although specific values would depend on the actual derivative and its conformation.

| Electronic Transition | Wavelength (nm) | Sign of Cotton Effect for (R)-enantiomer |

| n → σ* (N-amine) | ~190-210 | +/- |

| n → σ* (O-ether) | ~180-200 | +/- |

The sign of the Cotton effect is determined by the spatial relationship between the chromophore and the rest of the chiral molecule, as described by empirical rules such as the octant rule for ketones, which can be adapted for the amine chromophore.

Computational Chemistry and Theoretical Studies of 4 Methoxymethyl Piperidin 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 4-(Methoxymethyl)piperidin-1-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its stability and reactivity.

By solving approximations of the Schrödinger equation for the molecule, researchers can determine various electronic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability.

From these orbital energies, several global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. Calculated as ω = χ² / (2η).

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy. The results of such calculations can be summarized in a data table.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical DFT calculations for similar piperidine (B6355638) derivatives, and represent the type of data generated in such a study.)

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.85 | eV |

| ELUMO | 1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 8.08 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | -1.23 | eV |

| Electronegativity (χ) | 2.81 | eV |

| Chemical Hardness (η) | 4.04 | eV |

| Global Softness (S) | 0.124 | eV-1 |

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation. For a substituted piperidine like this compound, the orientation of the substituents (axial vs. equatorial) is of great interest. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This process begins with a systematic or stochastic search of the molecule's potential energy surface. Quantum mechanical methods are then used to optimize the geometry and calculate the relative energies of the identified low-energy conformers. For this compound, the primary equilibrium of interest is between the two chair conformers where the 4-(methoxymethyl) group is in either an equatorial or an axial position. Generally, bulky substituents are energetically favored in the equatorial position to minimize steric hindrance.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape and the transitions between different states. These simulations, often performed using force fields like AMBER or CHARMM in a simulated solvent environment, can reveal the time-averaged distribution of conformers and the flexibility of the methoxymethyl side chain.

Table 2: Relative Energies of this compound Chair Conformers (Note: These values are representative examples for substituted piperidines.)

| Conformer | Substituent Position | Relative Energy (ΔE) | Population at 298 K |

|---|---|---|---|

| 1 | 4-(Methoxymethyl) group is equatorial | 0.00 | ~98% |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. Calculations are performed on the optimized geometry of the most stable conformer. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic frequencies. Because these calculations often overestimate vibrational frequencies compared to experimental results, the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data. The predicted IR spectrum can help assign specific absorption bands to particular vibrational modes within the molecule, such as N-H stretches, C-O-C stretches, and C-H bends.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | ||

| Piperidine H (axial, C2/C6) | 2.65 | 2.60 |

| Piperidine H (equatorial, C2/C6) | 3.10 | 3.05 |

| Methoxy (B1213986) -CH₃ | 3.35 | 3.32 |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| Piperidine C4 | 40.5 | 40.1 |

| Methoxy -CH₂- | 75.8 | 75.5 |

| Methoxy -CH₃ | 59.2 | 59.0 |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3350 | 3345 |

Theoretical Elucidation of Reaction Pathways and Transition State Structures

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

By locating the transition state structure and calculating its energy, the activation energy (Eₐ) of the reaction can be determined. This provides invaluable information about the reaction's feasibility and rate. For instance, one could study the mechanism of N-alkylation or N-acylation of the amine group. The calculations would involve proposing a reaction mechanism, locating the TS for the rate-determining step, and verifying it by frequency analysis (a true TS has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the desired reactants and products.

Molecular Interaction Studies and Binding Affinity Predictions

From a theoretical chemistry perspective, understanding how this compound interacts with other molecules, such as a biological receptor or a solvent, is of great interest. Molecular docking is a common computational technique used to predict the preferred orientation of one molecule when bound to a second.

In a typical docking study, the this compound molecule would be treated as a flexible ligand, and a target protein's binding site would be defined. The docking algorithm would then sample numerous possible binding poses and score them based on a scoring function that approximates the binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group or the ether oxygen) and van der Waals interactions, that stabilize the complex.

For more accurate binding affinity predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from MD simulations of the ligand-receptor complex. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

Table 4: Illustrative Molecular Interaction Data for a Hypothetical Complex

| Interaction Type | Interacting Atoms (Ligand-Receptor) | Distance (Å) |

|---|---|---|

| Hydrogen Bond | N-H --- O=C (Aspartate) | 2.9 |

| Hydrogen Bond | C-O-C --- H-N (Lysine) | 3.1 |

Medicinal Chemistry Research: 4 Methoxymethyl Piperidin 1 Amine As a Core Scaffold for Ligand Design

Exploration of the Piperidin-1-amine Moiety in Scaffold Design Strategies

The piperidin-1-amine moiety, a key feature of 4-(methoxymethyl)piperidin-1-amine, serves as a valuable building block in modern drug discovery. The piperidine (B6355638) ring is a prevalent heterocyclic motif found in numerous approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that can effectively interact with biological targets. researchgate.net The introduction of a primary amine at the 1-position of the piperidine ring offers a critical handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents to explore the chemical space around the core scaffold.

This moiety is particularly useful in creating libraries of compounds for high-throughput screening. The 4-aminopiperidine (B84694) scaffold, a related structure, has been successfully employed in the discovery of inhibitors for targets such as the hepatitis C virus (HCV) assembly. nih.gov The strategic placement of the methoxymethyl group at the 4-position of the piperidine ring in this compound further enhances its utility. This group can influence the scaffold's lipophilicity, polarity, and conformational preferences, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting ligands. The exploration of chiral piperidine scaffolds has also gained significant attention, as the introduction of stereocenters can lead to improved potency and selectivity. researchgate.net

Synthetic Methodologies for Derivatization Towards Novel Ligands

The derivatization of the this compound scaffold is central to its application in medicinal chemistry. A variety of synthetic methodologies can be employed to modify this core structure at its reactive sites: the primary amine and potentially the piperidine nitrogen after deprotection or further functionalization.

A common strategy involves the acylation of the primary amine with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse amide and sulfonamide functionalities. uni.lu For instance, a patent describes the preparation of 4-methoxymethyl-4-(N-substituted) aniline (B41778) piperidine compounds, highlighting the potential for creating complex molecules with analgesic and sedative properties. google.com

Another approach is reductive amination, where the primary amine can be reacted with various aldehydes or ketones to introduce substituted alkyl groups. This method is instrumental in building molecular complexity and exploring different interaction points with a target protein. The synthesis of 4-benzyl piperidines and related derivatives has been efficiently achieved using protocols like the Suzuki coupling, demonstrating the versatility of piperidine-based scaffolds in C-C bond formation. organic-chemistry.org

Furthermore, the piperidine nitrogen itself can be a point of diversification. If the starting material is a protected form of the piperidine, deprotection followed by N-alkylation or N-arylation can introduce additional substituents. The synthesis of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold showcases the multistep synthetic sequences that can be applied to elaborate the piperidine core. nih.gov

Application in Combinatorial and Library Synthesis for Chemical Space Exploration

The structural attributes of this compound make it an ideal scaffold for combinatorial and library synthesis, enabling the rapid generation of a large number of diverse compounds for screening. The primary amine group serves as a convenient attachment point for a wide array of building blocks, facilitating the construction of compound libraries through parallel synthesis techniques.

The "scaffold-based" approach in combinatorial chemistry leverages a common core, such as this compound, which is then decorated with various R-groups. This strategy allows for a systematic exploration of the structure-activity relationships (SAR) of a particular chemical series. For example, by reacting the primary amine with a library of carboxylic acids, a diverse set of amides can be generated. Similarly, a library of aldehydes or ketones can be used in reductive amination reactions to produce a library of secondary or tertiary amines.

The amenability of piperidine scaffolds to solid-phase synthesis further enhances their utility in library generation. By anchoring the scaffold to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process and allowing for high-throughput synthesis. While specific examples for this compound in large library synthesis are not extensively documented in the provided search results, the principles of combinatorial chemistry applied to similar piperidine-containing scaffolds are well-established. nih.govmdpi.com

Conformational Analysis and Flexibility of the Scaffold in Ligand-Target Interactions (Theoretical Aspects)

The methoxymethyl group at the 4-position can influence the conformational equilibrium of the piperidine ring. Computational methods, such as molecular dynamics simulations, can be employed to predict the preferred conformations of the scaffold and its derivatives. nih.gov These theoretical studies can provide valuable insights into how the scaffold might orient itself within a protein's binding site and can guide the design of new ligands with improved binding affinity and selectivity.

The flexibility of the methoxymethyl side chain and the rotational freedom around the C-N bond of the primary amine add to the conformational landscape of the molecule. Understanding these conformational preferences is critical for structure-based drug design, where the goal is to design ligands that are pre-organized in a bioactive conformation to minimize the entropic penalty upon binding. The conformational analysis of related piperidine nucleosides has shown that the ring can adopt specific conformations to relieve steric strain, a principle that would also apply to this compound derivatives. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches Based on the Core Structure

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. spirochem.com The this compound scaffold itself can be considered a bioisostere for other cyclic amine structures. Conversely, various parts of the scaffold can be replaced with bioisosteric groups to optimize properties such as metabolic stability, solubility, and membrane permeability.

For example, the piperidine ring could be replaced by other saturated heterocycles like pyrrolidine, morpholine, or even bicyclic systems to explore different spatial arrangements and physicochemical properties. blumberginstitute.orgresearchgate.net The methoxymethyl ether linkage could be substituted with other groups like a thioether, an amide, or a simple alkyl chain to fine-tune lipophilicity and hydrogen bonding capacity.

Scaffold hopping involves a more drastic change in the core structure of a ligand while preserving the key pharmacophoric elements. Starting from a hit compound containing the this compound scaffold, medicinal chemists could design novel scaffolds that present the same key interaction points to the biological target but have a completely different chemical backbone. This approach is valuable for generating novel intellectual property and overcoming issues associated with the original scaffold, such as poor ADME properties or off-target effects. The concept of replacing an amide bond with a 1,2,4-oxadiazole (B8745197) is an example of a successful bioisosteric replacement strategy that could be applied to derivatives of this compound. nih.gov

Q & A

Q. What are the established synthetic routes for 4-(Methoxymethyl)piperidin-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, intermediates like 4-(methoxymethyl)piperidine can be reacted with ammonia under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) . Optimization includes:

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst Loading : 5–10 wt% catalyst improves conversion rates.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies methoxymethyl (δ 3.3–3.5 ppm, singlet) and piperidine protons (δ 1.5–2.8 ppm). ¹³C NMR confirms the methoxymethyl carbon (δ 55–60 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) verifies molecular weight (e.g., m/z ≈ 158.24) .

- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1100–1250 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : Permanganate or Ru(III)-catalyzed oxidation forms N-oxides or ketones (monitored via UV-Vis kinetics) .

- Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts .

- Acylation : Acetic anhydride in pyridine yields acetamide derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for permanganate oxidation of this compound?

- Methodological Answer : Conflicting data on oxidation pathways (e.g., radical vs. ionic mechanisms) can be addressed via:

Q. What strategies mitigate discrepancies in NMR data during structural validation?

- Methodological Answer : Discrepancies arise from solvent polarity or tautomerism. Solutions include:

- Variable Temperature NMR : Resolves dynamic equilibria (e.g., amine proton exchange) .

- 2D Techniques (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) .

- Deuteration : Replacing labile protons (e.g., N-H) simplifies spectra .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s interaction with histamine receptors?

- Methodological Answer :

- Target Validation : Use HEK293 cells expressing recombinant H1/H4 receptors.

- Competitive Binding Assays : Radiolabeled ligands (e.g., [³H]-mepyramine) quantify IC₅₀ values .

- Functional Assays : Measure cAMP inhibition (H4) or Ca²⁺ flux (H1) via fluorescence .

- Selectivity Screening : Test against off-target GPCRs (e.g., serotonin receptors) .

Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Substitute methoxymethyl with trifluoromethoxy (improves oxidative stability) .

- Deuterium Incorporation : Reduces CYP450-mediated degradation (e.g., C-D bonds at benzylic positions) .

- Prodrug Design : Phosphonate esters mask amine groups, enhancing bioavailability .

Key Considerations for Researchers

- Synthesis Reproducibility : Batch-to-batch variability in amine purity can skew biological results. Use Boc-protected intermediates for consistent coupling .

- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian for NMR chemical shifts) .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.